

What are the properties of 2,4-Dibromophenazin-1-amine?

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Compound of Interest

Compound Name: 2,4-Dibromophenazin-1-amine

Cat. No.: B15381117

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In-Depth Technical Guide: 2,4-Dibromophenazin-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known properties and synthesis of **2,4-Dibromophenazin-1-amine**. While comprehensive data on this specific compound remains limited in publicly available literature, this document consolidates the existing information, focusing on its synthesis and preliminary characterization. The content is intended to serve as a foundational resource for researchers interested in the potential applications of halogenated phenazine derivatives, particularly in the context of antibacterial agent discovery.

Chemical Properties

Detailed experimental data on the physicochemical properties of **2,4-Dibromophenazin-1-amine** are not extensively reported. However, based on its chemical structure and related compounds, some properties can be inferred. The presence of the phenazine core suggests potential for redox activity, a characteristic feature of this class of compounds which is often linked to their biological effects.^[1] The bromine substituents are expected to increase the molecule's lipophilicity and may influence its antibacterial potency.^{[2][3]}

Table 1: Spectroscopic Data for **2,4-Dibromophenazin-1-amine**

Data Type	Values
^1H NMR (400 MHz, CDCl_3)	δ 8.32 (dd, J = 8.5, 2.1 Hz, 1H), 8.19 (dd, J = 8.5, 2.4 Hz, 1H), 8.10 (s, 1H), 7.91 – 7.76 (m, 2H), 5.64 (br s, 2H)[4]

Experimental Protocols

Synthesis of 2,4-Dibromophenazin-1-amine

A specific method for the synthesis of **2,4-Dibromophenazin-1-amine** has been reported in the supporting information of a study focused on bromophenazine antibacterial agents.[4]

Materials:

- Phenazin-1-amine
- N-bromosuccinimide (NBS)
- Toluene
- Dichloromethane
- Silica for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- Dissolve Phenazin-1-amine (17 mg, 0.087 mmol) and N-bromosuccinimide (33 mg, 0.182 mmol) in 1.7 mL of toluene.[4]
- Heat the reaction mixture to 50 °C for 8 hours.[4]
- Concentrate the contents of the flask using a rotary evaporator.[4]
- Take up the residue in dichloromethane and adsorb it onto silica.[4]

- Purify the crude product by column chromatography, eluting with a mixture of hexanes and ethyl acetate (85:15).[4]
- The final product, **2,4-Dibromophenazin-1-amine**, is obtained as a red solid (19 mg, 62% yield).[4]

Biological Activity

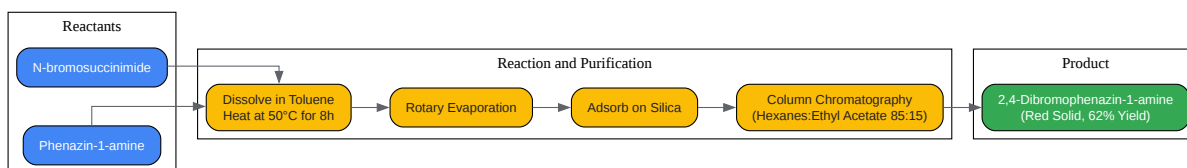
While specific studies detailing the biological activity of **2,4-Dibromophenazin-1-amine** are scarce, its synthesis is described in the context of developing potent bromophenazine antibacterial agents against *Staphylococcus aureus* and *Staphylococcus epidermidis*. [3][4] This suggests that the compound was likely screened for antibacterial properties. Halogenated phenazines, in general, have demonstrated significant antibacterial and biofilm-eradicating activities.[2][5] The bromine substituents on the phenazine scaffold are often associated with enhanced antibacterial efficacy.[2]

Signaling Pathways

There is no specific information available in the reviewed literature regarding the signaling pathways modulated by **2,4-Dibromophenazin-1-amine**.

Visualizations

Diagram 1: Synthesis Workflow of 2,4-Dibromophenazin-1-amine



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Caption: Workflow for the synthesis of **2,4-Dibromophenazin-1-amine**.

Conclusion

2,4-Dibromophenazin-1-amine is a halogenated phenazine derivative whose existence and a method for its synthesis have been documented. The available data, primarily from a single study, provides a starting point for further investigation into its chemical and biological properties. The context of its synthesis suggests a potential for antibacterial activity, aligning with the known properties of other brominated phenazines. Further research is warranted to fully characterize this compound and explore its potential as a therapeutic agent.

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